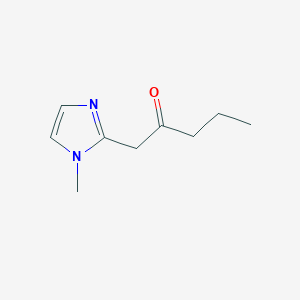

1-(1-Methyl-1h-imidazol-2-yl)pentan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is an organic compound with the molecular formula C9H14N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different imidazole-based alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one typically involves the reaction of imidazole derivatives with ketones or aldehydes. The characterization of this compound can be performed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the synthesized compound, which is crucial for its subsequent applications.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that compounds with imidazole rings can inhibit the growth of various bacteria and fungi. For instance, a study on similar imidazole derivatives showed promising results against Mycobacterium tuberculosis and other pathogenic microorganisms .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. Compounds featuring imidazole moieties have been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vitro evaluations indicate that such compounds can effectively target specific cancer cell lines, potentially leading to the development of new anticancer agents .

Inhibition of Viral Infections

Recent research highlights the potential of imidazole derivatives as antiviral agents. For example, studies on related compounds have shown their ability to inhibit viral entry by targeting critical proteins involved in viral pathogenesis, such as ACE2 and spike proteins in SARS-CoV-2 . This suggests that this compound may also exhibit similar antiviral properties.

Drug Development

The unique structural features of this compound make it a valuable candidate in drug design. Its ability to modulate biological pathways positions it as a potential lead compound for developing therapeutics for various diseases, including metabolic disorders and cancers . The compound's pharmacokinetic properties are essential for assessing its viability as a drug candidate.

Therapeutic Formulations

Pharmaceutical formulations incorporating this compound are being investigated for their efficacy in treating diseases linked to inflammation and infection. The development of such formulations requires extensive preclinical studies to evaluate safety, efficacy, and dosing regimens.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Methyl-2-trichloroacetylimidazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

1-Methyl-2-hydroxymethylimidazole:

Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and versatility in various applications .

Actividad Biológica

1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring, which is known for its biological significance. The presence of the carbonyl group in the pentanone structure enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing imidazole rings often exhibit significant biological activity through various mechanisms:

- Cytotoxicity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to activate caspases and alter the expression of proteins involved in apoptosis, such as Bcl-2 and Bax .

- Cell Cycle Arrest : The compound has been associated with cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating. This effect has been documented in multiple studies involving various cancer cell lines .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 3.26 ± 0.24 | Significant apoptosis induction |

| PC-3 (Prostate) | 5.00 ± 0.50 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 4.50 ± 0.30 | Inhibition of cell migration |

| MCF10A (Normal) | >10 | Minimal cytotoxicity observed |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated selective toxicity towards cancer cells while sparing normal epithelial cells, which is crucial for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : Treatment with derivatives similar to this compound led to significant apoptosis as confirmed by flow cytometry and staining techniques (e.g., DAPI and annexin V-FITC) .

- Prostate Cancer Research : In vitro studies indicated that imidazole-containing compounds could effectively reduce tumor growth in prostate cancer models by inducing apoptosis and inhibiting proliferation .

Propiedades

IUPAC Name |

1-(1-methylimidazol-2-yl)pentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-4-8(12)7-9-10-5-6-11(9)2/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBHXMMUIQCVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=NC=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.